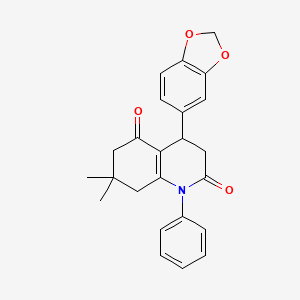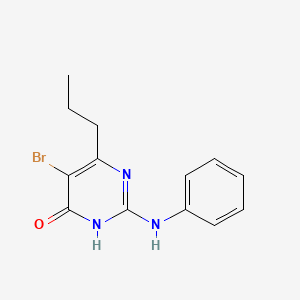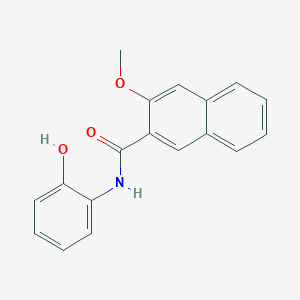![molecular formula C14H22N2O2 B6017652 3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol](/img/structure/B6017652.png)
3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol, also known as MPHP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPHP belongs to the class of phenolic compounds and is structurally similar to compounds like resveratrol and hydroxytyrosol. In
作用機序
The mechanism of action of 3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating the antioxidant response in cells. Additionally, this compound has been found to inhibit the NF-κB pathway, which is involved in inflammation. This compound may also modulate other signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. This compound has also been found to reduce the production of reactive oxygen species and inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit their growth.
実験室実験の利点と制限
3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be safe for use in vitro and in vivo. This compound has also been shown to have low toxicity and does not exhibit significant side effects. However, the limitations of this compound include its poor solubility in water, which may affect its bioavailability. Additionally, more studies are needed to fully understand the mechanism of action and potential toxic effects of this compound.
将来の方向性
The potential therapeutic applications of 3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol warrant further investigation. Future studies should focus on elucidating the mechanism of action of this compound and identifying its specific targets. Additionally, the efficacy of this compound in vivo should be further evaluated, and its potential toxic effects should be thoroughly assessed. This compound may also have applications in other areas such as food and cosmetics, and further research in these areas should be explored.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its antioxidant, anti-inflammatory, and anti-cancer properties make it an attractive candidate for further research. The synthesis of this compound is relatively simple, and it has been found to be safe for use in vitro and in vivo. However, more studies are needed to fully understand the mechanism of action and potential toxic effects of this compound. Future research should focus on elucidating the specific targets of this compound and evaluating its efficacy in vivo.
合成法
The synthesis of 3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol involves the reaction of 3-hydroxybenzaldehyde with 3-(2-hydroxyethyl)-4-methyl-1-piperazine in the presence of acetic acid and sodium acetate. The resulting product is then reduced using sodium borohydride to obtain this compound. The synthesis of this compound is relatively simple and can be achieved in a few steps, making it an attractive compound for further research.
科学的研究の応用
3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to protect against oxidative stress and inflammation, which are implicated in various diseases such as neurodegenerative disorders, cardiovascular diseases, and diabetes.
特性
IUPAC Name |
3-[[3-(2-hydroxyethyl)-4-methylpiperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-6-7-16(11-13(15)5-8-17)10-12-3-2-4-14(18)9-12/h2-4,9,13,17-18H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKIRZSTNDQWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B6017570.png)
![1-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B6017585.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol hydrochloride](/img/structure/B6017603.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B6017607.png)
![ethyl 3-(2-fluorobenzyl)-1-[(2-oxo-2H-chromen-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6017614.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B6017619.png)
![N-(2-fluorophenyl)-3-[1-(4-isopropoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6017625.png)

![(3-chlorophenyl){1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6017636.png)

![1-[3-({[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6017661.png)

![(2-{5-[(3-chlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)amine hydrochloride](/img/structure/B6017664.png)
![(2E)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(2-thienyl)acrylamide](/img/structure/B6017672.png)